methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate
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Overview
Description
METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl acetic acid with suitable reagents to introduce the hydroxy and oxo groups, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used .
Scientific Research Applications
METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy group play a crucial role in these interactions, influencing binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features but different functional groups.
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)acetic acid: Shares the tetrafluoromethoxyphenyl moiety but differs in the acetic acid group.
Uniqueness
METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE is unique due to its combination of hydroxy, oxo, and ester functional groups, along with the tetrafluoromethoxyphenyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H8F4O5 |
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Molecular Weight |
308.18 g/mol |
IUPAC Name |
methyl (Z)-4-hydroxy-2-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-3-enoate |
InChI |
InChI=1S/C12H8F4O5/c1-20-11-9(15)7(13)6(8(14)10(11)16)4(17)3-5(18)12(19)21-2/h3,17H,1-2H3/b4-3- |
InChI Key |
CGQXCNNXXMNOSZ-ARJAWSKDSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1F)F)/C(=C/C(=O)C(=O)OC)/O)F)F |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=CC(=O)C(=O)OC)O)F)F |
Origin of Product |
United States |
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